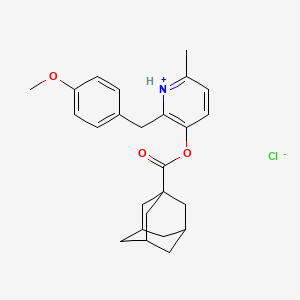
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in a variety of cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the inhibition of this compound activity. This compound is a family of enzymes that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes. The inhibition of this compound activity by this compound leads to the modulation of these cellular processes, which can have a wide range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by the inhibition of this compound activity. It has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride in lab experiments include its potent and selective inhibition of this compound activity, which makes it a valuable tool for studying the role of this compound in various cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride. One direction is to investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to identify the specific cellular processes that are affected by the inhibition of this compound activity, which can lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the development of new this compound inhibitors with improved potency, selectivity, and safety profiles is an important area of research.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride involves the reaction of 2-(4-methoxybenzyl)-6-methyl-3-pyridinol with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-6-methyl-3-pyridinyl 1-adamantanecarboxylate hydrochloride has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of this compound in vitro and in vivo, which makes it a valuable tool for studying the role of this compound in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other this compound inhibitors and to identify potential therapeutic targets for the treatment of various diseases.
Propiedades
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3.ClH/c1-16-3-8-23(22(26-16)12-17-4-6-21(28-2)7-5-17)29-24(27)25-13-18-9-19(14-25)11-20(10-18)15-25;/h3-8,18-20H,9-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFWBTHBMHQFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)OC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

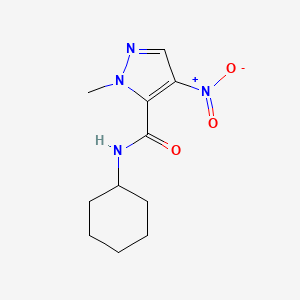
![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
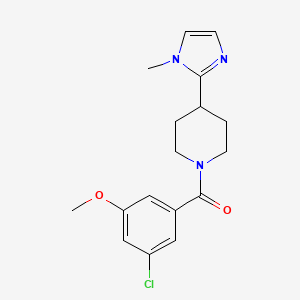
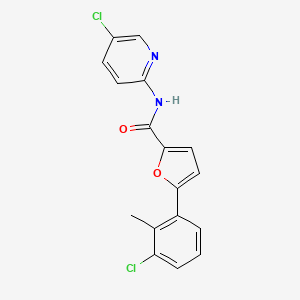
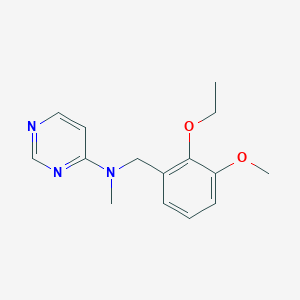
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
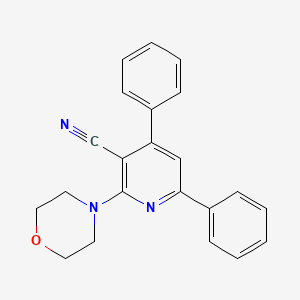
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

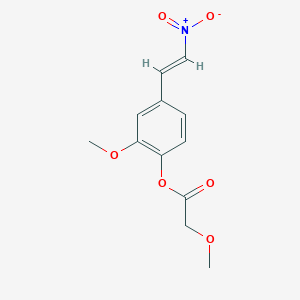

![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)